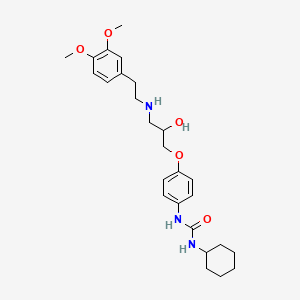
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione is a chlorinated organic compound with the molecular formula C6HCl3O2. This compound is characterized by the presence of three chlorine atoms attached to a cyclohexadiene ring, which also contains two ketone groups. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione typically involves the chlorination of cyclohexadiene derivatives. One common method is the reaction of cyclohexadiene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Chlorinated cyclohexanediols.
Substitution: Various substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex chlorinated organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 3,4,5-Trichlorocyclohexa-3,5-diene-1,2-dione involves its interaction with various molecular targets. The presence of electrophilic chlorine atoms and ketone groups makes it reactive towards nucleophiles. This reactivity allows it to form covalent bonds with biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4,5,6-Tetrachlorocyclohexa-3,5-diene-1,2-dione: This compound has an additional chlorine atom, which can affect its reactivity and applications.
4-Methylcyclohexa-3,5-diene-1,2-dione:
Propriétés
Numéro CAS |
77618-46-3 |
|---|---|
Formule moléculaire |
C6HCl3O2 |
Poids moléculaire |
211.4 g/mol |
Nom IUPAC |
3,4,5-trichlorocyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C6HCl3O2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H |
Clé InChI |
VKLDSPFSVBLMNE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=O)C1=O)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


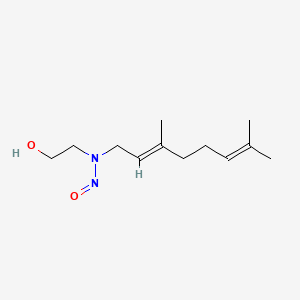
![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B14435099.png)
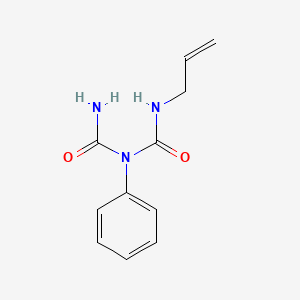
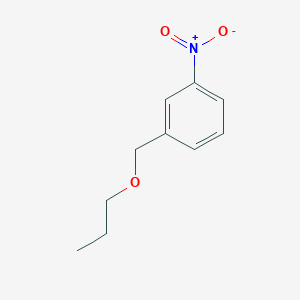
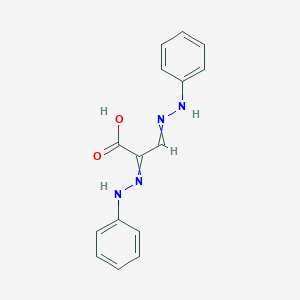
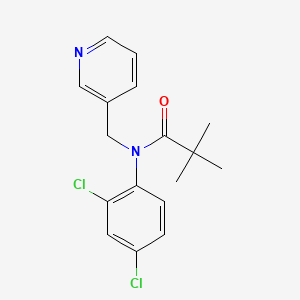
![1-Thia-4-azaspiro[2.3]hexan-5-one, 2,2-dimethyl-4,6,6-triphenyl-](/img/structure/B14435117.png)
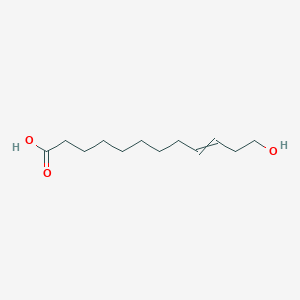
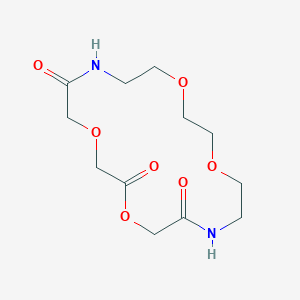

![1-[(Butylsulfanyl)methyl]-4-chlorobenzene](/img/structure/B14435157.png)
![1-[Methyl(nitroso)amino]butyl acetate](/img/structure/B14435158.png)
